molecular formula C10H7NO3 B3151198 6-Hydroxyquinoline-8-carboxylic acid CAS No. 70585-55-6

6-Hydroxyquinoline-8-carboxylic acid

Cat. No.: B3151198
CAS No.: 70585-55-6
M. Wt: 189.17 g/mol
InChI Key: YIAIMAQOJFRZRW-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-8-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group at position 6 and a carboxylic acid group at position 6. This structural arrangement confers unique physicochemical properties, including solubility in polar solvents and the ability to act as a metal chelator. It has been isolated from natural sources, such as fungi, where it exhibits antioxidant activity, scavenging 15% of DPPH radicals at 1 mmol/L . Its derivatives are of interest in pharmaceutical and materials science due to their bioactivity and structural versatility.

Scientific Research Applications

Chemistry

6-HQCA serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions including Cu²⁺, Zn²⁺, and Fe³⁺. This property is crucial for:

  • Metal Ion Detection: Utilized in analytical chemistry for detecting metal ions due to its chelating ability.
  • Catalysis: Acts as a catalyst in organic reactions involving metal complexes.

Biology

The compound exhibits notable biological activities:

  • Antimicrobial Properties: Effective against various bacteria and fungi, making it useful in studying microbial resistance mechanisms.
  • Anticancer Potential: Research indicates that 6-HQCA can inhibit cell proliferation in cancer cell lines, particularly through its interaction with metal ions that are critical for tumor growth .

Case Study: Antimicrobial Activity
A study demonstrated that 6-HQCA showed significant inhibition against Mycobacterium tuberculosis by targeting the class II fructose-1,6-bisphosphate aldolase enzyme (MtFBA), highlighting its potential as an anti-TB agent.

Medicine

The compound is being investigated for:

  • Neurodegenerative Diseases: Its ability to chelate metal ions may help restore metal balance in conditions like Alzheimer’s and Parkinson’s diseases.
  • Antidiabetic Effects: Some derivatives of 6-HQCA have shown promise in managing diabetes through their antioxidant properties .

Industry

In industrial applications, 6-HQCA is employed as:

  • Corrosion Inhibitor: Protects metals from corrosion in various environments.
  • Sensor Development: Used in creating sensors for detecting specific metal ions due to its selective binding properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: Binds to metal ions, forming stable complexes that can interfere with biological processes.

  • Pathways Involved: Inhibits enzymes and proteins involved in microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 6-hydroxyquinoline-8-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents Similarity Score Key Properties
This compound C₁₀H₇NO₃ -OH (C6), -COOH (C8) 1.00 (Reference) DPPH scavenging: 15% (1 mmol/L)
Quinoline-8-carboxylic acid C₁₀H₇NO₂ -COOH (C8) 0.82 Log S: -2.1; TPSA: 49 Ų
6-Chloroquinoline-8-carboxylic acid C₁₀H₆ClNO₂ -Cl (C6), -COOH (C8) N/A Higher lipophilicity vs. hydroxyl analog
8-Methylquinoline-6-carboxylic acid C₁₁H₉NO₂ -CH₃ (C8), -COOH (C6) N/A Altered solubility (SMILES: CC1=CC(=CC2=C1N=CC=C2)C(=O)O)
8-Hydroxyquinoline-5-carboxylic acid C₁₀H₇NO₃ -OH (C8), -COOH (C5) 0.82 Lower DPPH activity vs. C6-OH analog

Notes:

  • Similarity scores (0.80–0.87) are calculated based on structural overlap with the reference compound . Lower scores indicate significant divergence in functional groups or substitution patterns.
  • Positional isomerism (e.g., -COOH at C6 vs. C8) significantly impacts bioactivity. For example, 8-hydroxyquinoline-5-carboxylic acid shows reduced antioxidant capacity compared to this compound .

Biological Activity

6-Hydroxyquinoline-8-carboxylic acid (6-HQCA) is a member of the 8-hydroxyquinoline (8-HQ) family, which is recognized for its diverse biological activities. This compound exhibits notable antimicrobial, anticancer, and metal-chelating properties, making it a subject of significant scientific interest.

Target of Action
6-HQCA primarily interacts with metal ions, forming stable complexes. This chelation is crucial for its biological activity, as it influences various biochemical pathways and cellular processes. The compound can chelate multiple metal ions including Cu²⁺, Zn²⁺, and Fe³⁺, which are essential for numerous biological functions .

Mode of Action
The biological effects of 6-HQCA are largely attributed to its ability to generate reactive oxygen species (ROS) upon interaction with metal ions. This oxidative stress can lead to cellular damage in pathogens such as Mycobacterium tuberculosis, where 6-HQCA has demonstrated potent bactericidal activity . The compound's action is enhanced in the presence of copper ions, which facilitate the formation of ROS .

Biological Activities

Antimicrobial Properties
6-HQCA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus mutans. The minimum inhibitory concentrations (MICs) for these bacteria often fall below 5 μM, indicating strong efficacy.

Anticancer Effects
The anticancer potential of 6-HQCA has been explored extensively. It has been found to inhibit cell proliferation in various cancer cell lines, including glioblastoma and carcinoma cells. The mechanism involves the induction of apoptosis through the generation of oxidative stress and disruption of calcium homeostasis . Notably, the compound's ability to chelate iron may contribute to its cytostatic effects by interfering with DNA synthesis through oxidative damage .

Case Studies

  • Antitubercular Activity : A study highlighted that 6-HQCA is a potent inhibitor of the class II fructose-1,6-bisphosphate aldolase (FBA) in M. tuberculosis, showcasing its potential as an antitubercular agent. The presence of copper ions significantly enhances its bactericidal activity by facilitating metal ion uptake and ROS generation .
  • Cancer Cell Inhibition : Research on glioblastoma cells demonstrated that derivatives of 6-HQCA could induce stress responses leading to cell death. The compounds were shown to form covalent adducts with thiol groups in proteins, triggering cytotoxic pathways .
PropertyDescription
Chelation Ability Forms stable complexes with Cu²⁺, Zn²⁺, Fe³⁺, etc., enhancing biological activity
Solubility Soluble in polar solvents; solubility can affect bioavailability
Stability Stability influenced by pH and presence of competing metal ions

Pharmacokinetics

Research indicates that 6-HQCA has good bioavailability due to its ability to interact favorably with biological membranes and transport systems. Its pharmacokinetic profile suggests rapid absorption and distribution within biological systems, which is critical for its therapeutic applications.

Properties

IUPAC Name

6-hydroxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAIMAQOJFRZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290992
Record name 6-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70585-55-6
Record name 6-Hydroxy-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70585-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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